Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate typically involves the reaction of 1,4,7,10-tetraazacyclododecane (cyclen) with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like chloroform under controlled conditions to ensure high yield and purity . The general reaction scheme is as follows:
- Dissolve 1,4,7,10-tetraazacyclododecane in anhydrous chloroform.
- Add triethylamine to the solution.
- Slowly add ethyl bromoacetate dropwise while maintaining the reaction temperature.
- Stir the reaction mixture for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity required for various applications.
Chemical Reactions Analysis
Types of Reactions
Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate can undergo various chemical reactions, including:
Substitution Reactions: The ethyl ester groups can be hydrolyzed to form carboxylic acids.
Complexation Reactions: The nitrogen atoms in the macrocyclic ring can coordinate with metal ions to form stable complexes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Metal Complexation: Metal salts such as gadolinium chloride can be used to form metal complexes under mild conditions.
Major Products Formed
Hydrolysis: The major product is the corresponding carboxylic acid derivative.
Metal Complexation: The major products are metal complexes, which are often used in various applications such as magnetic resonance imaging (MRI) contrast agents.
Scientific Research Applications
Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Industry: Applied in the synthesis of various functional materials and catalysts.
Mechanism of Action
The mechanism by which Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate exerts its effects is primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring act as coordination sites, allowing the compound to bind metal ions tightly. This property is particularly useful in applications such as MRI contrast agents, where the stability of the metal complex is crucial for effective imaging.
Comparison with Similar Compounds
Similar Compounds
Tri-tert-butyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: Similar structure but with tert-butyl ester groups instead of ethyl ester groups.
Gadolinium 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate: A metal complex of the compound with gadolinium.
Uniqueness
Triethyl 2,2’,2’'-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate is unique due to its specific ester groups and its ability to form highly stable metal complexes. This makes it particularly valuable in applications requiring high stability and specificity, such as in medical imaging and industrial catalysis.
Biological Activity
Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate (CAS No. 114873-52-8) is a complex organic compound that belongs to the family of tetraazamacrocyclic ligands. Its unique structure allows it to function effectively as a chelator for various metal ions, which is a significant aspect of its biological activity. This article explores the biological properties of this compound, focusing on its chelating abilities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C20H38N4O6
- Molecular Weight : 430.55 g/mol
- Purity : 97.00%
- IUPAC Name : this compound
The compound features a tetraazacyclododecane core with three acetic acid groups attached via ethyl linkers. This structural configuration enhances its solubility and stability in biological systems.
Chelation Mechanism
The primary biological activity of this compound lies in its ability to chelate metal ions. Chelation is a process where a compound binds to metal ions through multiple coordination sites. This property is particularly useful in medical applications such as:
- Metal ion detoxification : The compound can bind toxic metals and facilitate their excretion from the body.
- Radiopharmaceuticals : It can be utilized for labeling radiometals (e.g., Gallium or Indium) in diagnostic imaging.
Case Studies and Research Findings
-
In Vivo Studies with Gallium(III)
A study investigating the biodistribution of Gallium(III) chelates demonstrated that ligands similar to this compound exhibited high stability and favorable pharmacokinetics in animal models. The research indicated that these chelates could effectively target tumors while minimizing accumulation in non-target tissues . -
Therapeutic Applications in Autoimmune Diseases
Research highlighted the potential of macrocyclic ligands like this compound in treating autoimmune diseases by modulating metal ion homeostasis in immune cells. The compound's ability to influence B cell activity through metal ion regulation has been noted as a promising avenue for therapy . -
Imaging Applications
The compound has been explored as a contrast agent in magnetic resonance imaging (MRI) due to its ability to form stable complexes with paramagnetic ions like Gadolinium. Studies have shown that these complexes can enhance image quality and provide better diagnostic information .
Data Tables
Property | Value |
---|---|
CAS Number | 114873-52-8 |
Molecular Weight | 430.55 g/mol |
Purity | 97% |
Chelation Type | Tetraazamacrocyclic |
Potential Applications | Radiopharmaceuticals |
Metal detoxification |
Properties
IUPAC Name |
ethyl 2-[4,7-bis(2-ethoxy-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O6/c1-4-28-18(25)15-22-9-7-21-8-10-23(16-19(26)29-5-2)12-14-24(13-11-22)17-20(27)30-6-3/h21H,4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEUICGMDOXPJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447880 | |
Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-52-8 | |
Record name | Triethyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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